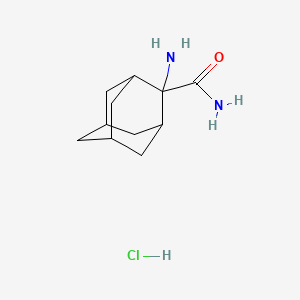

2-Aminoadamantane-2-carboxamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

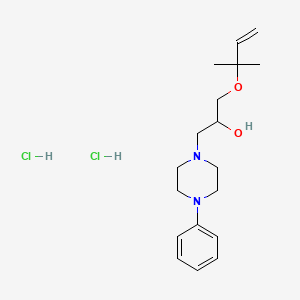

2-Aminoadamantane-2-carboxamide hydrochloride is an organic compound with the molecular formula C11H19ClN2O and a molecular weight of 230.74 . It appears as a powder .

Synthesis Analysis

The synthesis of 2-Aminoadamantane-2-carboxamide hydrochloride involves several steps. One method involves the reaction of 2-adamantone with (NH4)2CO3 and NaCN, followed by processing in a microwave unit . The resultant solid is then recrystallized from THF .Molecular Structure Analysis

The molecular structure of 2-Aminoadamantane-2-carboxamide hydrochloride consists of an adamantane backbone with an amino group substituted at one of the four tertiary carbons .Physical And Chemical Properties Analysis

2-Aminoadamantane-2-carboxamide hydrochloride is a powder that is stored at room temperature . Its chemical formula is C11H19ClN2O and it has a molecular weight of 230.74 .Wissenschaftliche Forschungsanwendungen

Antiviral Activity

2-Aminoadamantane-2-carboxamide hydrochloride exhibits antiviral properties. It is structurally related to amantadine, a well-known antiviral drug used against influenza A viruses. Researchers have explored its potential as an antiviral agent, particularly against influenza and other viral infections. Mechanistically, it interferes with viral uncoating by blocking the M2 ion channel protein, preventing viral replication .

Neuroprotection and Neurodegenerative Diseases

The adamantane core of this compound suggests potential neuroprotective effects. Researchers have investigated its role in protecting neurons from oxidative stress, excitotoxicity, and neuroinflammation. It may hold promise in conditions like Parkinson’s disease, Alzheimer’s disease, and other neurodegenerative disorders. Further studies are needed to elucidate its mechanisms and therapeutic potential .

Ion Channel Modulation

Due to its structural similarity to amantadine, 2-aminoadamantane-2-carboxamide hydrochloride interacts with ion channels. It can modulate NMDA receptors, which play a crucial role in synaptic plasticity and memory. Researchers have explored its effects on neuronal excitability and synaptic transmission .

Chemical Synthesis and Derivatives

Beyond its biological applications, this compound serves as a building block in organic synthesis. Chemists use it to create derivatives with modified functional groups. For instance, modifying the carboxamide group can lead to novel compounds with diverse properties. Researchers have synthesized derivatives for drug development and material science .

Analytical Chemistry

2-Aminoadamantane-2-carboxamide hydrochloride finds use in analytical chemistry. It acts as a derivatization reagent for liquid chromatography (HPLC). By reacting with specific functional groups, it enhances the detectability of compounds, allowing precise quantification. Researchers have employed it in drug analysis, environmental monitoring, and metabolomics studies .

Pharmacokinetics and Blood-Brain Barrier Penetration

Studies have explored the pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion. Additionally, its ability to cross the blood-brain barrier is of interest. Researchers investigate its potential as a carrier for drug delivery to the central nervous system .

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

2-aminoadamantane-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O.ClH/c12-10(14)11(13)8-2-6-1-7(4-8)5-9(11)3-6;/h6-9H,1-5,13H2,(H2,12,14);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOOZLHVJDSKQER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3(C(=O)N)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Aminoadamantane-2-carboxamide hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethoxybenzamide](/img/structure/B2607138.png)

![4-ethoxy-3-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2607146.png)

![Ethyl 2-[2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2607148.png)

![(E)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenylprop-2-enamide](/img/structure/B2607154.png)

![2-[1-(3-Fluoro-4-methoxyphenyl)sulfonylazetidin-3-yl]triazole](/img/structure/B2607155.png)

![3-Methyl-2-{[3-(morpholine-4-sulfonyl)phenyl]formamido}butanoic acid](/img/structure/B2607157.png)

![N-[[5-benzylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2607159.png)